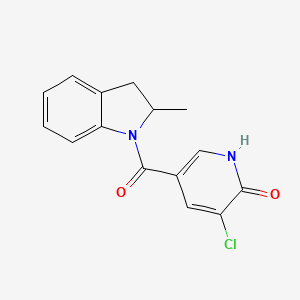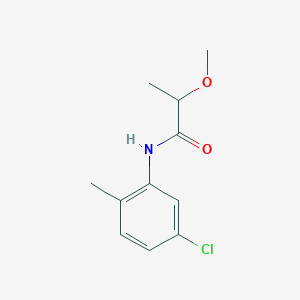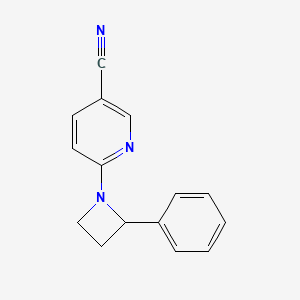
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAC is a heterocyclic compound that contains a pyridine ring and an azetidine ring. The compound has shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.
作用機序
The mechanism of action of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes involved in tumor growth and inflammation. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also been shown to activate certain signaling pathways that are involved in cell death, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting the activity of enzymes involved in tumor growth. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
実験室実験の利点と制限
One of the advantages of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also shown to exhibit a wide range of biological activities, making it a potential candidate for various therapeutic applications. However, one of the limitations of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile research. One potential direction is the development of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile and its potential therapeutic applications.
Conclusion:
In conclusion, 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has shown to exhibit antitumor, anti-inflammatory, and analgesic properties. While there are limitations to the compound, such as its limited solubility in water, there are several future directions for 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile research. With further investigation, 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile may prove to be a valuable candidate for various therapeutic applications.
合成法
The synthesis of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile involves the reaction of 2-cyano-3-(4-pyridinyl)acrylonitrile and phenylhydrazine in the presence of a catalyst. The reaction yields 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile as a white solid with a melting point of 186-188°C. The synthesis of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
特性
IUPAC Name |
6-(2-phenylazetidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-10-12-6-7-15(17-11-12)18-9-8-14(18)13-4-2-1-3-5-13/h1-7,11,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOIEVUIUGIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
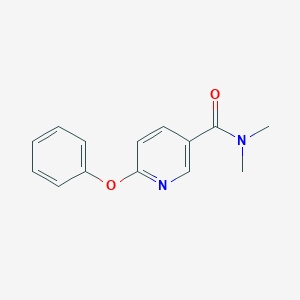
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
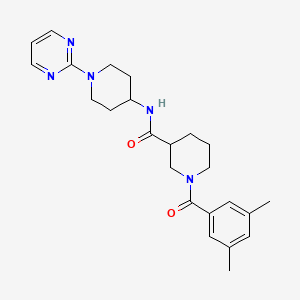
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
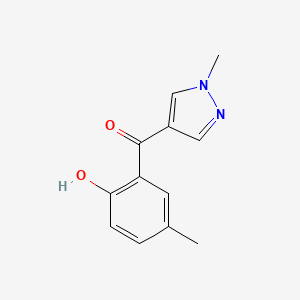

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
